molecular formula C29H30O9 B1419057 4-Methoxyphenyl 2,6-Bis-O-(4-methylbenzoyl)-beta-D-galactopyranoside CAS No. 1820570-59-9

4-Methoxyphenyl 2,6-Bis-O-(4-methylbenzoyl)-beta-D-galactopyranoside

Cat. No. B1419057
M. Wt: 522.5 g/mol
InChI Key: KGTSZMZIXWBXKC-MXCNSHPNSA-N
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Description

4-Methoxyphenyl 2,6-Bis-O-(4-methylbenzoyl)-beta-D-galactopyranoside (4-Methyl-2,6-bis-O-(4-methylbenzoyl)-beta-D-galactopyranoside) is a synthetic compound that has been studied extensively for its potential applications in various scientific fields. It is an analog of the natural product, galactosylceramide, and has been used as a model compound for studying the structure-activity relationships of galactosylceramides. 4-Methoxyphenyl 2,6-Bis-O-(4-methylbenzoyl)-beta-D-galactopyranoside has been used in a range of studies, including those related to cancer, inflammation, and metabolic diseases.

Scientific Research Applications

Cholesteric Liquid Crystals Research

4-Methoxyphenyl 2,6-Bis-O-(4-methylbenzoyl)-beta-D-galactopyranoside has been utilized in studies related to cholesteric liquid crystals. In particular, its role in affecting the structural behavior and helical twisting powers (HTPs) of cholesteric liquid crystals has been examined through solid-state (13)C nuclear magnetic resonance. The molecule's influence on the alignment of liquid crystals in magnetic fields and its potential to maintain cholesteric structures under certain conditions has been a subject of investigation (Yamada et al., 2013).

Synthesis of Complex Oligosaccharides

The compound has been involved in the concise synthesis of complex oligosaccharides, such as arabinogalactans with β-(1→6)-linked galactopyranose backbones and α-(1→3)- and α-(1→2)-linked arabinofuranose side chains. These syntheses employ key synthons like 4-methoxyphenyl 2,3,4-tri-O-benzoyl-beta-D-galactopyranoside and contribute to the development of specific oligosaccharides with potential biological applications (Li & Kong, 2005).

Exploration of Mixed-Valence Monocations

In the realm of organic electronics, research has been conducted on mixed-valence monocations of bis(triarylamines) linked with various bridges, where derivatives of 4-methoxyphenyl play a role in studying intervalence charge-transfer (IVCT) bands and the electronic properties of these materials. This research aids in understanding the electron-transfer processes and the behavior of mixed-valence species, which is crucial for the development of electronic materials (Barlow et al., 2005).

Study of NH-Pyrazoles Tautomerism

The compound has also been utilized in the study of the tautomerism of NH-pyrazoles, contributing to the understanding of their behavior in solution and solid state. This research has implications in the development of pharmaceuticals and understanding molecular interactions in different states (Cornago et al., 2009).

properties

IUPAC Name

[(2R,3R,4S,5R,6S)-3,4-dihydroxy-6-(4-methoxyphenoxy)-5-(4-methylbenzoyl)oxyoxan-2-yl]methyl 4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30O9/c1-17-4-8-19(9-5-17)27(32)35-16-23-24(30)25(31)26(38-28(33)20-10-6-18(2)7-11-20)29(37-23)36-22-14-12-21(34-3)13-15-22/h4-15,23-26,29-31H,16H2,1-3H3/t23-,24+,25+,26-,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGTSZMZIXWBXKC-MXCNSHPNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC3=CC=C(C=C3)OC)OC(=O)C4=CC=C(C=C4)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OC3=CC=C(C=C3)OC)OC(=O)C4=CC=C(C=C4)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxyphenyl 2,6-Bis-O-(4-methylbenzoyl)-beta-D-galactopyranoside

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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